molecular formula C11H13BrFNO2S B1497650 4-Bromo-1-(4-fluorophenylsulfonyl)piperidine CAS No. 1082872-23-8

4-Bromo-1-(4-fluorophenylsulfonyl)piperidine

Cat. No.: B1497650
CAS No.: 1082872-23-8
M. Wt: 322.2 g/mol
InChI Key: YDRLFTBVSLUSHB-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenylsulfonyl)piperidine is a chemical compound characterized by its bromine and fluorine atoms attached to a piperidine ring, which is further substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-fluorophenylsulfonyl)piperidine typically involves the bromination of 1-(4-fluorophenylsulfonyl)piperidine. This can be achieved through the reaction of piperidine with 4-fluorobenzenesulfonyl chloride followed by bromination using bromine in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-fluorophenylsulfonyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different piperidine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be performed using hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Piperidine derivatives without bromine.

  • Substitution: Alkyl or aryl substituted piperidines.

Scientific Research Applications

4-Bromo-1-(4-fluorophenylsulfonyl)piperidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(4-fluorophenylsulfonyl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1-(4-Fluorophenylsulfonyl)piperidine

  • 1-(4-Bromophenylsulfonyl)piperidine

  • 4-Bromo-1-(4-chlorophenylsulfonyl)piperidine

Uniqueness: 4-Bromo-1-(4-fluorophenylsulfonyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-9-5-7-14(8-6-9)17(15,16)11-3-1-10(13)2-4-11/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRLFTBVSLUSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651316
Record name 4-Bromo-1-(4-fluorobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082872-23-8
Record name 4-Bromo-1-(4-fluorobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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